1-Pentadecanol

Description

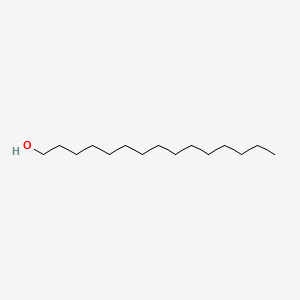

Pentadecan-1-ol is a long-chain fatty alcohol that is pentadecane in which one of the terminal methyl hydrogens is replaced by a hydroxy group It is a long-chain primary fatty alcohol and a pentadecanol.

1-Pentadecanol has been reported in Angelica gigas, Morina persica, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027270 | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-76-5, 31389-11-4, 67762-25-8 | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031389114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333QVA4G2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (USCG, 1999), 45 - 46 °C | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Pentadecanol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical properties of 1-pentadecanol (CAS No. 629-76-5), a saturated long-chain fatty alcohol. The information herein is intended for use in laboratory settings, including chemical synthesis, formulation development, and quality control. All quantitative data is presented in clear, tabular format for ease of reference, and detailed experimental protocols for the determination of key physical properties are provided.

Core Physical and Chemical Properties

This compound, also known as n-pentadecyl alcohol, is a white, flaky solid at room temperature.[1] It is a straight-chain fatty alcohol with the chemical formula C₁₅H₃₂O.[2] Its low reactivity and specific physical characteristics make it a valuable ingredient in various industrial and consumer products, including lubricants, lotions, and creams.[1]

General Information

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₂O | [2] |

| Molecular Weight | 228.41 g/mol | [2][3] |

| CAS Number | 629-76-5 | [1][2][4] |

| Appearance | White solid | [1][3][5] |

| EINECS Number | 211-107-9 | [4] |

Thermal Properties

The thermal properties of this compound are critical for handling, storage, and application in various processes.

| Property | Value | Reference |

| Melting Point | 41–46 °C (106–115 °F; 314–319 K) | [1][5][6][7][8] |

| Boiling Point | 269–271 °C (516–520 °F; 542–544 K) at 760 mmHg | [1][6][8] |

| Flash Point | >112 °C (>230 °F; >385 K) | [1][6] |

Physical and Optical Properties

These properties are fundamental for the identification and quality assessment of this compound in a laboratory setting.

| Property | Value | Reference |

| Density | 0.834 - 0.842 g/cm³ at or near melting point | [1][6][9] |

| Vapor Pressure | 0.000038 - 0.000127 mmHg at 25 °C | [4][5][6] |

| Refractive Index | ~1.4507 (at 589.3 nm) | [6][7] |

Solubility Profile

The solubility of this compound is a key consideration for its use in formulations and as a reagent in chemical reactions.

| Solvent | Solubility | Reference |

| Water | Insoluble (0.103 - 0.468 mg/L at 25 °C) | [5] |

| Alcohol | Soluble | [5] |

| Chloroform | Soluble | [7] |

| Methanol | Slightly Soluble | [7] |

| DMSO | 30 mg/mL (131.34 mM) | [10] |

| Ether | Soluble | [11] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a sensitive indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.

-

Compact the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample should be 2-3 mm in height.[12]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point of this compound.

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted. The melting point is reported as a range between these two temperatures.[9]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid, which is applicable once this compound is melted.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Mineral oil or silicone oil

-

Bunsen burner or microburner

Procedure:

-

Add a small amount of molten this compound to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the Thiele tube and fill it with oil until the side arm is about two-thirds full.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool, and the bubbling will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14]

Density Determination (Pycnometer Method)

The density of solid this compound can be determined using a pycnometer and a non-solvent liquid of known density.

Apparatus:

-

Pycnometer (a specific gravity bottle with a known volume)

-

Analytical balance

-

A non-solvent liquid of known density (e.g., a saturated solution of this compound in water)

-

Thermometer

Procedure:

-

Weigh the clean, dry, and empty pycnometer (m₁).

-

Add a sample of solid this compound to the pycnometer and weigh it again (m₂).

-

Fill the pycnometer containing the sample with the non-solvent liquid, ensuring no air bubbles are trapped, and weigh it (m₃).

-

Empty and clean the pycnometer, then fill it completely with the non-solvent liquid and weigh it (m₄).

-

The density of this compound (ρ_s) is calculated using the following formula: ρ_s = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_l where ρ_l is the density of the non-solvent liquid.

Solubility Determination (Qualitative)

This protocol provides a method for the qualitative assessment of solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or droppers

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[11]

-

After each addition, vigorously shake or vortex the test tube for a set period (e.g., 30 seconds).

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid completely dissolves, the compound is considered soluble in that solvent under the tested conditions. If not, it is classified as insoluble or slightly soluble.

Laboratory Workflow and Visualization

The following diagram illustrates a typical laboratory workflow for the physical characterization of a solid organic compound like this compound.

Caption: Workflow for Physical Characterization of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of the Refractive Index of Transparent Solids and Fluids [opg.optica.org]

- 4. Refractive index measurement - PTB.de [ptb.de]

- 5. mt.com [mt.com]

- 6. rudolphresearch.com [rudolphresearch.com]

- 7. This compound|629-76-5|MSDS [dcchemicals.com]

- 8. mt.com [mt.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

Natural sources and occurrence of 1-Pentadecanol

An In-depth Technical Guide on the Natural Sources and Occurrence of 1-Pentadecanol

Introduction

This compound is a saturated long-chain fatty alcohol with the chemical formula C15H32O.[1] At room temperature, it exists as a white, waxy solid.[1][2][3] This compound and other very long-chain fatty alcohols are found in various natural sources, including plant waxes and beeswax, and have been noted for their potential biological activities.[4][5] This technical guide provides a comprehensive overview of the natural sources, occurrence, and analytical methodologies for this compound, targeted at researchers, scientists, and professionals in drug development.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, spanning the plant and fungal kingdoms. Its presence is often as part of a complex mixture of long-chain fatty alcohols and other lipids.

In Plants: this compound is a constituent of various plant tissues and their essential oils. It has been identified in the leaves of Solena amplexicaulis (creeping cucumber) and Ruta graveolens (common rue).[1][6][7][8] It is also found in the essential oils of myrrh and frankincense, as well as in angelica seed oil and bitter melon seed oil.[2][3][4] Other reported plant sources include Angelica gigas, Morina persica, garlic bulb, and apricot fruit.[4][9][10] Generally, very long-chain fatty alcohols like this compound can be found in unrefined cereal grains and numerous plant-derived foods.[4][5]

In Fungi: The endophytic fungus Paecilomyces sp. has been shown to produce this compound as part of its bioactive compounds.[7] Additionally, certain strains of the yeast Candida are capable of transforming n-pentadecane into this compound through oxidation at a terminal carbon atom.[1]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly. The following table summarizes the available quantitative data.

| Natural Source | Part/Extract | Method | Reported Concentration/Amount |

| Solena amplexicaulis | Leaves | GC-FID | Part of a 21-alcohol mixture totaling 3651.59 ± 327.18 µg per 100g of leaves.[8] |

| Angelica Seed Oil | CO2 Extract | GC | 0.90% of the extract.[4] |

| Paecilomyces sp. | Ethyl Acetate Extract | GC-MS | Part of a mixed peak (with n-Heptadecanol-1 and 1-Hexadecanol) representing 2.962% of the total extract.[7] |

| Candida sp. 337 | Fermenter Culture | Not Specified | 85.5 mg of this compound produced per 10 g of pentadecane substrate.[1] |

Experimental Protocols

The extraction and identification of this compound from natural matrices involve multi-step procedures, typically including solvent extraction, purification, and chromatographic analysis.

Protocol 1: General Extraction of Fatty Alcohols from Plant Tissue

This protocol is a generalized method based on common laboratory practices for isolating long-chain alcohols.

-

Sample Preparation: Fresh plant tissue is blanched to deactivate enzymes. The material is then thoroughly dried to reduce moisture and ground into a homogenous powder to ensure uniform sampling.[11]

-

Solvent Extraction:

-

Soxhlet Extraction: The powdered plant material (e.g., 9-10 g) is placed in a cellulose thimble and extracted using a non-polar solvent like dichloromethane (300 mL) in a Soxhlet apparatus for approximately 24 hours.[12]

-

Maceration: Alternatively, the material can be soaked in a solvent such as ethanol or a chloroform/methanol mixture, which are effective for extracting fatty alcohols.[11]

-

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield a crude extract.[11]

-

Purification (Optional): Solid-Phase Extraction (SPE) can be used for cleanup.

-

A silica-based SPE cartridge is conditioned with a non-polar solvent like hexane.[11]

-

The crude extract is dissolved in a minimal volume of the same solvent and loaded onto the cartridge.[11]

-

The column is washed with solvents of increasing polarity to elute different fractions, isolating the fatty alcohols.

-

-

Identification and Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identification. To increase volatility, this compound may require derivatization, such as silylation.[13] The sample is injected into the GC-MS system.

-

Identification is achieved by comparing the retention time and mass spectrum of the peak with that of a certified this compound standard and by matching the spectrum against a library database (e.g., NIST).[11]

-

Quantification is performed by creating a calibration curve from known concentrations of the standard and comparing the peak area of the analyte from the sample to this curve.[11]

-

Protocol 2: Analysis of Fungal Biotransformation Products

This protocol describes the process for analyzing the conversion of hydrocarbons to alcohols by microorganisms.

-

Fermentation: A culture of the microorganism (e.g., Candida strain) is grown in a fermenter with a suitable medium. Pentadecane is added as the substrate for biotransformation.[1]

-

Extraction: After a set incubation period (e.g., 3 days), the culture broth is partitioned using a solvent like ethyl acetate to extract the organic compounds, including the transformed products.[7]

-

Analysis: The extract is concentrated and analyzed using GC-MS, as described in Protocol 1, to identify and quantify the resulting this compound and pentadecanoic acid.[1]

Visualizations

Workflow for Extraction and Analysis of this compound from Plants

Caption: General workflow for the extraction and analysis of this compound from plant sources.

Fungal Biotransformation of Pentadecane

Caption: Microbial oxidation of n-pentadecane to this compound and pentadecanoic acid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 629-76-5 [chemicalbook.com]

- 3. CAS 629-76-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 629-76-5 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB006219) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pentadecanol, 31389-11-4 [thegoodscentscompany.com]

- 11. benchchem.com [benchchem.com]

- 12. Extraction and Identification of Effective Compounds from Natural Plants [mdpi.com]

- 13. benchchem.com [benchchem.com]

Synthesis of 1-Pentadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 1-pentadecanol, a C15 fatty alcohol with applications in various industrial and research settings. The guide details common laboratory and industrial methods, including the reduction of pentadecanoic acid and its esters, hydroformylation of 1-tetradecene, and Grignard synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Core Synthesis Pathways

This compound can be synthesized through several key chemical reactions. The most prevalent methods involve the reduction of a C15 carboxylic acid or its ester, the hydroformylation of a C14 alkene, and the addition of a C14 Grignard reagent to formaldehyde. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability.

Table 1: Physical and Spectroscopic Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₂O | PubChem[1] |

| Molecular Weight | 228.41 g/mol | PubChem[1] |

| Appearance | White solid | Wikipedia |

| Melting Point | 43-45 °C | --- |

| Boiling Point | 269-271 °C | --- |

| ¹H NMR (CDCl₃) | δ 3.64 (t, 2H), 1.57 (p, 2H), 1.26 (br s, 24H), 0.88 (t, 3H) | ChemicalBook[2] |

| ¹³C NMR (CDCl₃) | δ 63.1, 32.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 25.7, 22.7, 14.1 | --- |

| IR (KBr, cm⁻¹) | 3330 (O-H stretch), 2918, 2850 (C-H stretch), 1465, 1058 | NIST WebBook |

| Mass Spectrum (EI) | m/z 210 (M-18), 196, 182, 168, 154, 140, 126, 112, 98, 84, 70, 56, 43 | PubChem[1] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis pathways of this compound.

Reduction of Pentadecanoic Acid Derivatives

The reduction of pentadecanoic acid or its esters is a common laboratory-scale method for the preparation of this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

1.1. Lithium Aluminum Hydride (LiAlH₄) Reduction of Ethyl Pentadecanoate

This protocol is adapted from general procedures for the LiAlH₄ reduction of esters to primary alcohols.

-

Materials:

-

Ethyl pentadecanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of ethyl pentadecanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours or gently refluxed for 30 minutes to ensure complete reaction.

-

The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of 10% sulfuric acid until a clear solution is obtained.

-

The aqueous layer is separated and extracted three times with diethyl ether.

-

The combined organic extracts are washed with water, saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from ethanol or methanol, or by fractional distillation under reduced pressure.

-

-

Expected Yield: 85-95%

1.2. Catalytic Hydrogenation of Pentadecanoic Acid

This protocol is based on general procedures for the catalytic hydrogenation of fatty acids.

-

Materials:

-

Pentadecanoic acid

-

Ruthenium-Tin (Ru-Sn) on a carbon support catalyst (e.g., 5% Ru, 2.5% Sn on activated carbon)

-

Ethanol or another suitable solvent

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Pentadecanoic acid and the Ru-Sn/C catalyst (1-5% by weight of the acid) are placed in a high-pressure autoclave.

-

Ethanol is added as a solvent.

-

The autoclave is sealed, purged several times with nitrogen, and then with hydrogen.

-

The reactor is pressurized with hydrogen to 3-5 MPa and heated to 150-200°C with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4-8 hours).

-

After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.

-

The solvent is removed from the filtrate by rotary evaporation.

-

The resulting crude this compound is purified by recrystallization or vacuum distillation.

-

-

Expected Yield: >90%

Hydroformylation of 1-Tetradecene

The hydroformylation of 1-tetradecene is a primary industrial method for producing a mixture of C15 aldehydes, which are subsequently hydrogenated to this compound. This process typically uses a rhodium or cobalt-based catalyst.

-

Materials:

-

1-Tetradecene

-

Synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂)

-

Rhodium-based catalyst with a phosphine ligand (e.g., Rh(acac)(CO)₂ with triphenylphosphine)

-

Toluene or another suitable solvent

-

-

Procedure:

-

In a high-pressure reactor, 1-tetradecene, the rhodium catalyst, and the phosphine ligand are dissolved in toluene.

-

The reactor is sealed, purged, and then pressurized with synthesis gas (CO/H₂ ratio typically 1:1 to 1:2) to a pressure of 20-50 bar.

-

The mixture is heated to 80-120°C with stirring.

-

The reaction progress is monitored by the uptake of synthesis gas.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The resulting mixture containing pentadecanal isomers is then subjected to a second step of hydrogenation (using a catalyst like Ni or Pd/C) to convert the aldehydes to this compound.

-

The final product is purified by fractional distillation.

-

-

Expected Yield: High, with selectivity for the linear alcohol depending on the catalyst and reaction conditions.

Grignard Synthesis

The Grignard reaction provides a versatile route to this compound by forming a new carbon-carbon bond.

-

Materials:

-

1-Bromotetradecane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Paraformaldehyde or gaseous formaldehyde

-

Dilute hydrochloric acid (HCl)

-

Saturated ammonium chloride solution (NH₄Cl)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, magnesium turnings are placed. A small crystal of iodine can be added to initiate the reaction.

-

A solution of 1-bromotetradecane in anhydrous diethyl ether is added dropwise to the magnesium. The reaction is initiated, and the addition is continued at a rate to maintain a gentle reflux.

-

After the addition is complete, the mixture is stirred until the magnesium is consumed, forming tetradecylmagnesium bromide (the Grignard reagent).

-

The Grignard solution is then added slowly to a stirred suspension of excess paraformaldehyde in anhydrous diethyl ether at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude this compound is purified by recrystallization or vacuum distillation.

-

-

Expected Yield: 60-80%

Visualizations

Synthesis Pathways for this compound

Caption: Overview of the primary synthetic routes to this compound.

Experimental Workflow for Laboratory Synthesis

Caption: General experimental workflow for the laboratory synthesis of this compound.

References

1-Pentadecanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and metabolic significance of 1-Pentadecanol. The information is curated to support research and development activities in various scientific fields.

Core Physicochemical Data

This compound, a saturated long-chain fatty alcohol, possesses the following key molecular identifiers and properties.

| Property | Value | Citations |

| Molecular Formula | C₁₅H₃₂O | [1][2][3][4] |

| Molecular Weight | 228.41 g/mol | [1][2][3][4] |

| Alternate Names | n-Pentadecyl alcohol | [4] |

| CAS Number | 629-76-5 | [1][3][5][6] |

| Appearance | White solid | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, pentadecanoic acid. A common laboratory and industrial method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of a Long-Chain Fatty Acid

This protocol details a general procedure for the reduction of a long-chain fatty acid to its corresponding alcohol, which is applicable for the synthesis of this compound from pentadecanoic acid.

Materials:

-

Heptadecanoic acid (as a representative long-chain fatty acid)

-

Catalyst (e.g., a supported noble metal catalyst)

-

Solvent (e.g., an inert high-boiling point ether or hydrocarbon)

-

Hydrogen gas

-

High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls

-

Filtration or centrifugation apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., acetone or ethanol)

Procedure:

-

Reactor Setup: The high-pressure reactor is charged with heptadecanoic acid, the catalyst, and the solvent.[7]

-

Inerting: The reactor is sealed and purged multiple times with an inert gas, such as nitrogen, to remove any oxygen.[7] This is followed by several purges with hydrogen gas.[7]

-

Pressurization and Heating: The reactor is then pressurized with hydrogen to the desired initial pressure (e.g., 3.0 MPa) at room temperature.[7] The stirring is initiated, and the reactor is heated to the target reaction temperature (e.g., 240 °C).[7]

-

Reaction: The temperature and pressure are maintained for the duration of the reaction (e.g., 7-13 hours).[7] Progress can be monitored by analyzing small samples via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[7]

-

Workup: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.[7] The reaction mixture is recovered, and the catalyst is separated by filtration or centrifugation.[7]

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.[7] The resulting crude product can be purified by recrystallization from a suitable solvent to yield pure 1-Heptadecanol.[7]

Metabolic Pathway

This compound is involved in fatty acid metabolism through a process known as the fatty alcohol cycle. In this cycle, very long-chain fatty alcohols, aldehydes, and acids are reversibly interconverted. This metabolic pathway is crucial for lipid metabolism and transport.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB006219) - FooDB [foodb.ca]

- 3. This compound | 629-76-5 | AAA62976 | Biosynth [biosynth.com]

- 4. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 629-76-5 | TCI AMERICA [tcichemicals.com]

- 6. glpbio.com [glpbio.com]

- 7. benchchem.com [benchchem.com]

1-Pentadecanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-pentadecanol. The information is intended for professionals in research and drug development who may handle this long-chain fatty alcohol. This document summarizes key safety data, outlines experimental protocols for toxicity testing, and provides clear, actionable guidance for safe laboratory practices.

Chemical and Physical Properties

This compound is a saturated long-chain fatty alcohol. At room temperature, it exists as a white, flaky solid.[1] It is used as an ingredient in industrial chemicals, lubricating oils, and consumer products like lotions and creams.[1]

| Property | Value |

| Chemical Formula | C₁₅H₃₂O |

| Molecular Weight | 228.41 g/mol [2] |

| CAS Number | 629-76-5[3] |

| Appearance | White solid[4] |

| Melting Point | 41-44 °C (106-111 °F)[3] |

| Boiling Point | 269-271 °C (516-520 °F)[3] |

| Flash Point | 112 °C (234 °F) - closed cup[3] |

| Water Solubility | Insoluble[5] |

| Density | 0.842 kg/L at 40 °C[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

-

Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Some safety data sheets may also indicate potential for skin and eye irritation.[3] Long-chain primary alcohols like this compound generally exhibit low oral, skin, and respiratory toxicity.[3] However, prolonged contact with the undiluted substance can lead to defatting of the skin.[3]

Toxicological Data

Specific quantitative toxicological data for this compound is limited. Much of the assessment of its toxicity is based on data from structurally similar long-chain alcohols through a process called "read-across."[6] Generally, long-chain alcohols (C12-C16) are considered to be mild skin irritants, and their potential for eye irritation is minimal.[7] They are not considered to be skin sensitizers.[7]

| Endpoint | Species | Result | Classification |

| Acute Oral Toxicity | Not available | Data not available | Category 4 (GHS) |

| Acute Dermal Toxicity | Not available | Data not available | Not classified |

| Acute Inhalation Toxicity | Not available | Data not available | Not classified |

| Skin Irritation/Corrosion | Not available | Considered a mild irritant (read-across) | Not classified |

| Eye Irritation/Corrosion | Not available | Minimal irritation potential (read-across) | Not classified |

| Ecotoxicity (Reproduction) | Daphnia magna | 21-day EC₁₀ = 0.012 mg/L[8] | Aquatic Chronic 1 |

Experimental Protocols for Safety Assessment

The safety assessment of chemicals like this compound typically follows standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dosing: The test substance is administered orally in a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Each step uses three animals.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Endpoint: The absence or presence of compound-related mortality at a given step determines the next step (e.g., dosing at a higher or lower level, or stopping the test). The results are used to classify the substance according to GHS categories.

References

- 1. goldenagri.com.sg [goldenagri.com.sg]

- 2. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, 629-76-5 [thegoodscentscompany.com]

- 5. This compound | 629-76-5 [chemicalbook.com]

- 6. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 7. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Registration Dossier - ECHA [echa.europa.eu]

The Biological Activities of 1-Pentadecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentadecanol, a saturated long-chain fatty alcohol with the chemical formula C₁₅H₃₂O, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its antimicrobial, enzymatic, and potential, though less substantiated, anti-inflammatory and anticancer properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of implicated pathways and workflows to support further research and development.

Antimicrobial Activities

The most extensively documented biological activity of this compound is its antimicrobial effect, particularly against bacteria implicated in skin conditions.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms.

| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference(s) |

| Propionibacterium acnes | 0.78 | 1.56 | [1] |

| Staphylococcus aureus | 4 | 8 | [2] |

| Salmonella gallinarum | - | - | [3] |

| Brevibacterium ammoniagenes | 6.25 | - | [1] |

| Pityrosporum ovale | >800 | - | [1] |

Note: For Salmonella gallinarum, the activity was reported as a zone of inhibition of 17.7 mm with a 100 µl dose of a 0.1% solution, but a specific MIC/MBC value was not provided in the available literature.[3]

Experimental Protocols for Antimicrobial Susceptibility Testing

The MIC of this compound can be determined using the broth microdilution method.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). Further dilutions are made in the appropriate broth medium.

-

Bacterial Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth (e.g., Mueller-Hinton Broth for most bacteria, specialized broth for fastidious organisms like P. acnes). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24-48 hours, anaerobic conditions for P. acnes).

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

The MBC is determined following the MIC test to ascertain the concentration of this compound that results in bacterial death.

Principle: This assay involves subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria.

Protocol:

-

Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates under conditions suitable for the growth of the test microorganism.

-

Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Proposed Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for long-chain fatty alcohols like this compound is generally attributed to the disruption of the bacterial cell membrane.

Enzymatic Activity

This compound has been identified as a substrate for alkyl dihydroxyacetone phosphate (DHAP) synthase.

Quantitative Data

In a study using Ehrlich ascites tumor cells, the microsomal alkyl DHAP synthase exhibited an activity of approximately 0.2 µmol/min/mg protein with this compound as a substrate.[4]

Experimental Protocol: Alkyl DHAP Synthase Assay

Principle: This assay measures the activity of alkyl DHAP synthase by quantifying the formation of the alkyl-DHAP product from acyl-DHAP and a long-chain alcohol substrate like this compound.

Protocol:

-

Microsome Preparation: Isolate microsomes from the cell or tissue of interest (e.g., Ehrlich ascites tumor cells) through differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Microsomal protein

-

Acyl-dihydroxyacetone phosphate (acyl-DHAP)

-

This compound (solubilized with a suitable detergent like Tween 20)

-

Buffer (e.g., Tris-HCl)

-

Cofactors (if required)

-

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction and Analysis: Extract the lipids from the reaction mixture. Separate the lipid components using thin-layer chromatography (TLC).

-

Quantification: Identify and quantify the alkyl-DHAP product. This can be achieved by using radiolabeled substrates and scintillation counting or by densitometry of the TLC plate.

-

Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as µmol of product formed per minute per milligram of microsomal protein.

Anti-inflammatory and Anticancer Activities: An Evidence Gap

While some long-chain fatty acids and alcohols have demonstrated anti-inflammatory and anticancer properties, there is currently a lack of direct and robust experimental evidence to support these activities for this compound. Studies on the related C15:0 fatty acid, pentadecanoic acid, have shown some anti-inflammatory and selective anticancer effects. However, these findings cannot be directly extrapolated to this compound. Further research is required to investigate whether this compound possesses clinically relevant anti-inflammatory or anticancer properties.

Signaling Pathways

The precise signaling pathways modulated by this compound are not well-elucidated in the current scientific literature.

Cyclase Inhibition: A Tentative Hypothesis

Some sources refer to this compound as a "cyclase inhibitor," suggesting it may interfere with the activity of enzymes like adenylyl cyclase or guanylyl cyclase, which are crucial for the production of the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP), respectively. However, at present, there is a lack of direct experimental evidence and detailed mechanistic studies to substantiate this claim.

Conclusion and Future Directions

This compound exhibits well-documented antimicrobial activity, particularly against bacteria associated with skin conditions. This makes it a compound of interest for dermatological and cosmetic applications. Its role as a substrate for alkyl DHAP synthase is also established. However, significant research gaps remain concerning its potential anti-inflammatory and anticancer activities, as well as its precise molecular mechanisms of action and effects on specific signaling pathways. Future research should focus on:

-

In-depth investigation of anti-inflammatory and anticancer properties: Conducting rigorous in vitro and in vivo studies to confirm or refute these potential activities for this compound itself.

-

Elucidation of antimicrobial mechanism: Moving beyond the general membrane disruption model to identify specific molecular targets or pathways affected by this compound in microorganisms.

-

Validation of cyclase inhibition: Performing direct enzymatic and cell-based assays to determine if this compound has a significant inhibitory effect on adenylyl or guanylyl cyclase and to understand the mechanism of such inhibition if it exists.

A more comprehensive understanding of the biological activities and molecular targets of this compound will be crucial for unlocking its full therapeutic and biotechnological potential.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Induction of apoptosis by penta-O-galloyl-beta-D-glucose through activation of caspase-3 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

1-Pentadecanol melting and boiling points

An In-depth Technical Guide to the Physicochemical Properties of 1-Pentadecanol Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (C₁₅H₃₂O), a saturated long-chain fatty alcohol, is a compound of interest in various research and development sectors due to its specific physicochemical properties. This document provides a comprehensive overview of its melting and boiling points, details the standard experimental protocols for their determination, and presents a logical workflow for these analytical procedures. The information is intended to support professionals in drug development and chemical research in accurately characterizing this compound.

Physicochemical Data of this compound

This compound is a white, flaky solid at room temperature.[1] Its key thermal properties are summarized below. The data presented are compiled from various sources, reflecting slight variations likely attributable to different experimental conditions and sample purities.

Table 1: Melting and Boiling Points of this compound

| Property | Value (°C) | Value (°F) | Pressure (mmHg) | Reference(s) |

| Melting Point | 41-44 | 105.8 - 111.2 | Not Applicable | [2][3] |

| 43-46 | 109.4 - 114.8 | Not Applicable | [4] | |

| 43.9 | 111 | Not Applicable | [5] | |

| 46 | 114.8 | Not Applicable | [6] | |

| Boiling Point | 269-271 | 516.2 - 519.8 | Not Specified | [2][3] |

| 298-299 | 568.4 - 570.2 | 760 | [4] | |

| 300 | 572 | 760 | [5] |

Note: Melting point is relatively insensitive to pressure changes.[7]

Experimental Protocols for Determination of Thermal Properties

The determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can depress the melting point and broaden the range.[7][8]

Melting Point Determination (Capillary Method)

This method utilizes a melting point apparatus, such as a Mel-Temp or Thiele tube, to heat a small sample in a capillary tube at a controlled rate.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt)

-

Sealed-end capillary tubes

-

This compound sample

-

Mortar and pestle (for grinding the sample)

-

Thermometer

Procedure:

-

Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample to collect a small amount. Tap the sealed bottom of the tube on a hard surface to pack the sample down. The packed sample height should be approximately 1-2 mm to ensure uniform heating.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample chamber of the melting point apparatus.

-

Rapid Determination (Optional): To find an approximate melting range, heat the sample at a fast rate (e.g., 10-20°C per minute).[9] This provides a preliminary range to guide the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 10-20°C below the approximate melting point. Prepare a new sample and heat it slowly, at a rate of about 2°C per minute, through the expected melting range.[7][9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.[8]

Boiling Point Determination (Micro Method)

This protocol is suitable for small quantities of liquid and can be performed using a standard melting point apparatus. Since this compound is a solid at room temperature, it must first be melted.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Small test tube or capillary tube (sealed at one end)

-

A smaller, shorter capillary tube (open at both ends)

-

Thermometer

-

This compound sample

Procedure:

-

Sample Preparation: Gently melt a small quantity of this compound.

-

Apparatus Assembly: Attach a small test tube containing the molten sample to a thermometer. Alternatively, for very small volumes, a larger capillary tube can be used to hold the liquid.

-

Micro-Capillary Insertion: Place a smaller, open-ended capillary tube (or "minipipet") into the liquid sample, ensuring the open end is down.[10][11]

-

Heating: Place the assembly in the heating block of the apparatus. Heat the sample. As the temperature rises, air will slowly bubble out of the inverted inner capillary.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary.[11]

-

Pressure Correction: The boiling point is dependent on atmospheric pressure.[8] If the determination is not performed at standard pressure (760 mmHg), a correction should be applied.

Visualized Workflow

The following diagram illustrates the standardized workflow for the accurate determination of the melting point of a solid organic compound like this compound.

Caption: Workflow for determining the melting point of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 629-76-5 [m.chemicalbook.com]

- 3. This compound | 629-76-5 [chemicalbook.com]

- 4. This compound, 629-76-5 [thegoodscentscompany.com]

- 5. This compound | C15H32O | CID 12397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pentadecanol [stenutz.eu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 11. phillysim.org [phillysim.org]

Methodological & Application

1-Pentadecanol as a Chromatographic Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-pentadecanol as a standard in chromatographic analyses. This compound, a C15 fatty alcohol, is a suitable internal and external standard for various chromatographic applications, particularly in the analysis of lipids and other long-chain hydrocarbons.[1] Its chemical properties, including its stability and non-endogenous nature in many biological samples, make it a reliable choice for quantification.[2]

Introduction to this compound as a Chromatographic Standard

This compound (CH₃(CH₂)₁₄OH) is a saturated fatty alcohol with a molecular weight of 228.41 g/mol .[3][4] It is a white, waxy solid at room temperature with a melting point of 41-44 °C and a boiling point of 269-271 °C.[4] These physical properties allow for its versatile use in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

As a standard, this compound offers several advantages:

-

Chemical Inertness: Its saturated hydrocarbon chain makes it relatively unreactive under typical chromatographic conditions.

-

Non-endogenous Nature: It is not naturally present in many biological matrices, which minimizes interference with the analysis of endogenous compounds.[2]

-

Structural Similarity: It serves as a good structural analog for other fatty alcohols and related lipids, ensuring similar behavior during extraction and chromatographic separation.[2]

-

Chromatographic Properties: It is amenable to common derivatization techniques for GC analysis and can be detected by universal detectors in both GC (Flame Ionization Detector - FID) and HPLC (Charged Aerosol Detector - CAD, Refractive Index Detector - RID).

Applications in Chromatography

This compound is primarily used as an internal standard to correct for variations in sample preparation and instrument response. It can also be used as an external standard for the calibration and quantification of analytes.

Gas Chromatography (GC)

In GC, this compound is particularly useful for the analysis of:

-

Fatty Alcohols: Quantification of other fatty alcohols in various samples.

-

Fatty Acids: As an internal standard in the analysis of fatty acid methyl esters (FAMEs), where it can be derivatized alongside the fatty acids.

-

Total Lipid Content: As a representative standard for the quantification of total lipid extracts.

High-Performance Liquid Chromatography (HPLC)

In HPLC, this compound can be employed for the analysis of non-volatile or semi-volatile lipids.[5] It is particularly useful with universal detectors like CAD or RID, as it lacks a strong UV chromophore.[5][6] Applications include the quantification of:

-

Fatty Alcohols and Waxes: In cosmetic and industrial product formulations.

-

Neutral Lipids: As part of a broader lipid profiling method.

Quantitative Data Summary

The following tables summarize typical quantitative data for the use of this compound and related odd-chain lipids as internal standards in chromatographic analysis. Note that retention times are highly dependent on the specific chromatographic conditions and column used.

Table 1: Gas Chromatography (GC) Data

| Analyte Class | Internal Standard | Column | Detector | Typical Retention Time (min) | Concentration Range | Reference |

| Fatty Acid Methyl Esters (FAMEs) | Pentadecanoic Acid (C15:0) | DB-FFAP | FID | 15-25 | 0.1 - 100 µg/mL | [7] |

| Fatty Alcohols | This compound | HP-5MS | FID/MS | 12-20 | 1 - 50 µg/mL | [8] |

| Sterols and Fatty Acids | Nonadecanoic Acid (C19:0) | HP-5MS-UI | MS | 20-30 | 10 - 100 mg/L | [8] |

Table 2: High-Performance Liquid Chromatography (HPLC) Data

| Analyte Class | Internal Standard | Column | Detector | Mobile Phase Example | Typical Retention Time (min) | Reference |

| Neutral Lipids | Erucyl Alcohol | Silica | FID | Heptane/Isopropanol/Formic Acid | 10-15 | [6] |

| Long-Chain Lipids | Not specified (External Std) | C18 | RID | Methanol/Water | < 14 | [9] |

| Lipid Classes | Not specified (External Std) | C8 | CAD | Acetonitrile/Water | Variable | [10] |

Experimental Protocols

The following are detailed protocols for the use of this compound as an internal standard in GC and HPLC for lipid analysis.

Protocol 1: Quantification of Fatty Acids in a Biological Matrix using GC-FID

This protocol describes the extraction and derivatization of total fatty acids from a biological sample, using this compound as an internal standard.

Materials:

-

This compound (Internal Standard Stock Solution: 1 mg/mL in chloroform/methanol 2:1, v/v)

-

Chloroform, Methanol, Hexane (HPLC grade)

-

Sodium methoxide (0.5 M in methanol)

-

Glacial Acetic Acid

-

Anhydrous Sodium Sulfate

-

Sample (e.g., cell pellet, tissue homogenate)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To a known amount of sample (e.g., 10-50 mg), add a precise volume of the this compound internal standard stock solution (e.g., 100 µL).

-

Add 3 mL of chloroform/methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean tube.

-

Dry the extracted lipids under a stream of nitrogen.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs) and Pentadecyl Methyl Ether:

-

To the dried lipid extract, add 1 mL of 0.5 M sodium methoxide in methanol.

-

Incubate at 60°C for 15 minutes with occasional vortexing.

-

Cool to room temperature and neutralize by adding 50 µL of glacial acetic acid.

-

Add 2 mL of hexane and 2 mL of deionized water, vortex, and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs and the derivatized internal standard.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane to a final volume of approximately 100 µL for GC injection.

-

-

GC-FID Analysis:

-

Column: DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

Injection Volume: 1 µL.

-

Data Analysis: Calculate the concentration of each fatty acid using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor of Analyte)

The response factor for each analyte should be determined by analyzing a standard mixture of known concentrations of the fatty acids and the internal standard.

Protocol 2: Quantification of a Non-UV-Absorbing Analyte using HPLC-CAD with this compound as an External Standard

This protocol outlines the use of this compound to create a calibration curve for the quantification of a non-UV-absorbing analyte, such as another fatty alcohol.

Materials:

-

This compound (Standard Stock Solution: 1 mg/mL in isopropanol)

-

Analyte of interest

-

Isopropanol, Acetonitrile, Water (HPLC grade)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from, for example, 10 to 200 µg/mL.

-

Prepare the unknown sample by dissolving a known weight in the mobile phase.

-

-

HPLC-CAD Analysis:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v) or a gradient program suitable for the analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

CAD Settings:

-

Nebulizer Temperature: 35°C.

-

Evaporation Tube Temperature: 40°C.

-

Gas Pressure: 35 psi (Nitrogen).

-

-

Injection Volume: 10 µL.

-

Data Analysis:

-